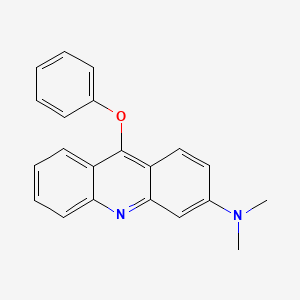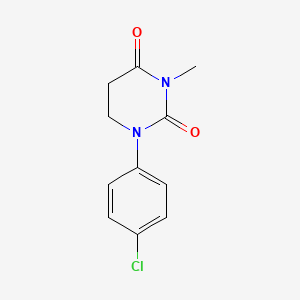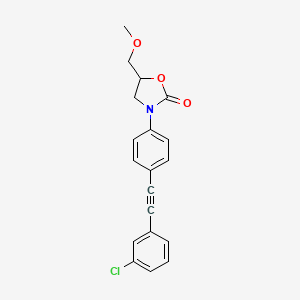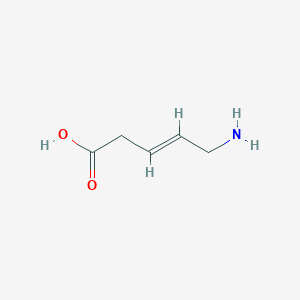
(3E)-5-Aminopent-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-5-Aminopent-3-enoic acid is an organic compound characterized by the presence of an amino group and a double bond within a five-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-Aminopent-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or water. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
化学反応の分析
Types of Reactions
(3E)-5-Aminopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(3E)-5-Aminopent-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3E)-5-Aminopent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the double bond can participate in π-π interactions. These interactions influence the compound’s biological activity and its effects on cellular pathways.
類似化合物との比較
Similar Compounds
(3E)-5-Aminopentanoic acid: Lacks the double bond, resulting in different chemical properties.
(3E)-5-Aminopent-2-enoic acid: The position of the double bond is different, affecting its reactivity.
(3E)-5-Aminopent-4-enoic acid: The double bond is located at a different position, leading to variations in its chemical behavior.
Uniqueness
(3E)-5-Aminopent-3-enoic acid is unique due to the specific position of its double bond and amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
(E)-5-aminopent-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+ |
InChIキー |
IACMVGAGEKETDA-OWOJBTEDSA-N |
異性体SMILES |
C(/C=C/CN)C(=O)O |
正規SMILES |
C(C=CCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
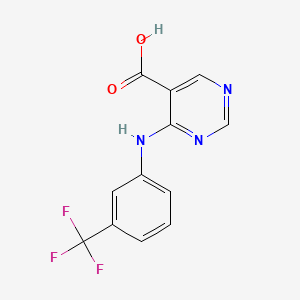
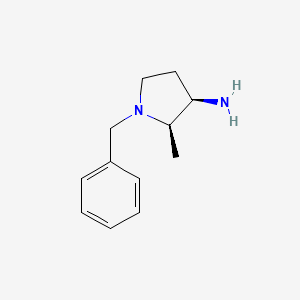
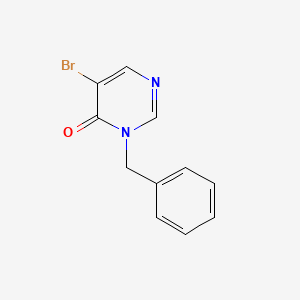
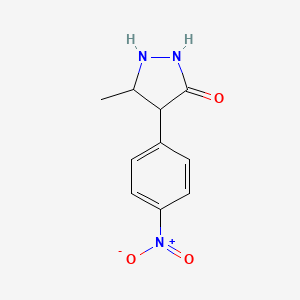
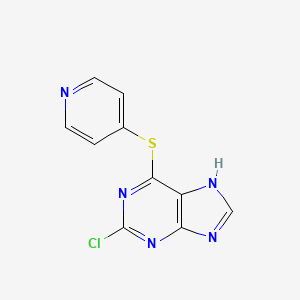

![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
